molecular formula C17H25N3O3 B589266 3-Nitro Ropivacaine CAS No. 247061-07-0

3-Nitro Ropivacaine

Cat. No.: B589266
CAS No.: 247061-07-0
M. Wt: 319.405
InChI Key: KRANSHYISPICMC-HNNXBMFYSA-N
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Description

3-Nitro Ropivacaine (CAS 247061-07-0) is a chemically characterized metabolite of Ropivacaine, a long-acting amide local anesthetic . Ropivacaine is extensively metabolized in the liver, primarily via aromatic hydroxylation by the CYP1A2 enzyme, leading to the formation of various metabolites, including 3-hydroxy-ropivacaine . As a reference standard, 3-Nitro Ropivacaine provides critical value for researchers investigating the pharmacokinetic profile, metabolic pathways, and elimination mechanisms of the parent drug Ropivacaine . This compound is an essential tool for analytical methods development, in-vitro metabolism studies, and quality control in pharmaceutical research, helping to elucidate the complex disposition of this important anesthetic agent. The molecular formula for 3-Nitro Ropivacaine is C₁₇H₂₅N₃O₃, with a molecular weight of 327.23 (or 319.4, as noted in another analysis) . This product is supplied with a high purity level of >98% and is intended for Research Use Only in a professional laboratory setting . It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle this material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-4-10-19-11-6-5-7-15(19)17(21)18-16-12(2)8-9-14(13(16)3)20(22)23/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRANSHYISPICMC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC(=C2C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858199
Record name (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247061-07-0
Record name (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Nitro Ropivacaine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 3-Nitro Ropivacaine, a potential impurity in the manufacturing of the local anesthetic, Ropivacaine. Understanding the characteristics of such impurities is paramount in drug development and quality control to ensure the safety and efficacy of the final pharmaceutical product. This document synthesizes available data to offer a detailed technical resource for professionals in the field.

Introduction to Ropivacaine and the Significance of Impurity Profiling

Ropivacaine, with the IUPAC name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a widely used local anesthetic belonging to the amino amide class.[1] Its efficacy and safety profile have made it a staple in various surgical and pain management procedures. The manufacturing process of any active pharmaceutical ingredient (API), including Ropivacaine, can potentially generate impurities. Regulatory bodies worldwide mandate stringent control and characterization of these impurities to minimize any potential risk to patients.

3-Nitro Ropivacaine, chemically identified as (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide, is a potential process-related impurity or degradation product.[2][3] The introduction of a nitro group onto the aromatic ring of the Ropivacaine molecule can significantly alter its physicochemical properties, and consequently, its toxicological profile. Therefore, a thorough understanding of this impurity is crucial for the development of robust analytical methods for its detection and control.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of 3-Nitro Ropivacaine is the foundation for developing analytical methods and for assessing its potential impact.

Structural and General Properties

The key identifiers and molecular properties of 3-Nitro Ropivacaine are summarized in the table below.

PropertyValueSource
IUPAC Name (2S)-N-(2,6-Dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide[2][3]
Synonyms 3-Nitro Ropivacaine[2][3]
CAS Number 247061-07-0[2][3]
Molecular Formula C₁₇H₂₅N₃O₃[2][3]
Molecular Weight 327.23 g/mol (BioOrganics) / 319.4 g/mol (PubChem)[2][3]

Note: A slight discrepancy in molecular weight is observed between sources, which may be due to computational differences. For exacting analytical work, the molecular weight should be confirmed by high-resolution mass spectrometry.

Predicted Physicochemical Parameters
PropertyPredicted Value
XLogP3 2.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 319.18959167 Da
Monoisotopic Mass 319.18959167 Da
Topological Polar Surface Area 78.2 Ų
Heavy Atom Count 23
Complexity 424

The predicted XLogP3 value of 2.7 suggests that 3-Nitro Ropivacaine is moderately lipophilic. This property is crucial as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for bioaccumulation.

Synthesis and Formation

The precise synthetic route leading to the formation of 3-Nitro Ropivacaine as an impurity is not explicitly detailed in publicly available literature. However, its formation can be postulated based on the known synthesis of Ropivacaine and general principles of aromatic nitration.

Ropivacaine synthesis typically involves the amidation of (S)-pipecolic acid with 2,6-dimethylaniline, followed by N-alkylation with a propyl group.[4] The formation of 3-Nitro Ropivacaine could potentially occur if nitrating agents are present during the synthesis or if the starting material, 2,6-dimethylaniline, is contaminated with its nitrated analogue.

A plausible pathway for its formation is through a nitration reaction on the aromatic ring of Ropivacaine or a key intermediate. This would require the presence of a nitrating agent (e.g., nitric acid) and a strong acid catalyst (e.g., sulfuric acid).

Synthesis_Pathway cluster_reactants Reactants Ropivacaine Ropivacaine or Precursor Reaction Nitration Ropivacaine->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Reaction Product 3-Nitro Ropivacaine Reaction->Product

Caption: Postulated formation of 3-Nitro Ropivacaine via nitration.

Analytical Characterization

The identification and quantification of impurities such as 3-Nitro Ropivacaine are critical for quality control. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of pharmaceutical impurities.[5][6] While a specific validated method for 3-Nitro Ropivacaine is not publicly available, a stability-indicating HPLC method for Ropivacaine would be the starting point for its detection.

Hypothetical HPLC Method Development:

A reversed-phase HPLC method would likely be suitable for the separation of Ropivacaine and its more polar nitro-impurity.

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice for the analysis of related substances in pharmaceuticals.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) would be necessary to achieve adequate separation of Ropivacaine from its impurities.[8]

  • Detection: UV detection would be appropriate. The introduction of the nitro group is expected to shift the UV absorption maximum to a longer wavelength compared to Ropivacaine, which can be exploited for selective detection. A photodiode array (PDA) detector would be invaluable for assessing peak purity and identifying the impurity.[6]

Forced Degradation Studies:

To ensure the stability-indicating nature of an analytical method, forced degradation studies are essential.[9][10] These studies involve subjecting the API to harsh conditions to intentionally generate degradation products. For 3-Nitro Ropivacaine, this would involve exposure to nitrating agents under controlled conditions to confirm that the analytical method can effectively separate it from the parent drug and other degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Stressed_Sample Stressed Sample Mixture Acid->Stressed_Sample Base Basic Base->Stressed_Sample Oxidative Oxidative Oxidative->Stressed_Sample Thermal Thermal Thermal->Stressed_Sample Photolytic Photolytic Photolytic->Stressed_Sample Nitrating Nitrating Agent Nitrating->Stressed_Sample API Ropivacaine API API->Acid API->Base API->Oxidative API->Thermal API->Photolytic API->Nitrating HPLC_Analysis HPLC-PDA Analysis Stressed_Sample->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, Mass Balance) HPLC_Analysis->Data_Analysis

Sources

An In-Depth Technical Guide to the Formation Pathway of 3-Nitro Ropivacaine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation pathway of 3-Nitro Ropivacaine, a potential impurity in the synthesis of the local anesthetic Ropivacaine. The document elucidates the underlying chemical principles governing its synthesis, with a focus on the mechanism of electrophilic aromatic substitution and the factors influencing regioselectivity. A detailed, representative experimental protocol for the synthesis of 3-Nitro Ropivacaine is presented, alongside a thorough discussion of analytical techniques for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of Ropivacaine, offering insights into impurity profiling and control strategies.

Introduction: The Significance of Impurity Profiling in Drug Development

Ropivacaine, (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a widely used long-acting local anesthetic of the amino amide class.[1] Its clinical efficacy and safety profile are well-established.[2] However, as with any pharmaceutical agent, the presence of impurities, even in trace amounts, can have significant implications for safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Understanding the formation pathways of potential impurities is therefore a critical aspect of drug development and manufacturing.

3-Nitro Ropivacaine is a potential process-related impurity that can arise during the synthesis of Ropivacaine if nitrating agents are present, or potentially as a degradation product under specific stress conditions. This guide focuses on the chemical principles underpinning the formation of this specific impurity, providing a foundational understanding for its detection, control, and synthesis as a reference standard.

The Chemical Genesis of 3-Nitro Ropivacaine: A Mechanistic Exploration

The formation of 3-Nitro Ropivacaine from Ropivacaine is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] In this reaction, the aromatic ring of the 2,6-dimethylphenyl moiety of Ropivacaine acts as a nucleophile, attacking a potent electrophile, the nitronium ion (NO₂⁺).

The Electrophile: Generation of the Nitronium Ion

The nitronium ion is typically generated in situ from the reaction of a strong nitric acid with an even stronger acid, most commonly sulfuric acid.[3] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Nucleophile: The Activated Aromatic Ring of Ropivacaine

The 2,6-dimethylphenyl group of Ropivacaine is the site of electrophilic attack. The substituents on this ring play a crucial role in directing the incoming nitro group. The amide group (-NH-C=O) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring, thereby increasing its electron density and nucleophilicity. The two methyl groups (-CH₃) are also activating, ortho-, para-directing groups through an inductive effect.

Regioselectivity: The Decisive Factor in 3-Nitro Ropivacaine Formation

The position of nitration on the 2,6-dimethylphenyl ring is determined by the combined directing effects of the amide and methyl substituents. While both are ortho-, para-directors, the steric hindrance from the two methyl groups at positions 2 and 6, as well as the bulky piperidine-2-carboxamide group, makes the ortho-positions (relative to the amide) and the para-position (position 4) sterically hindered.

Crucially, studies on the nitration of structurally similar compounds, such as 2,6-dimethylacetanilide, have shown that under forcing conditions (e.g., mixed nitric and sulfuric acid), substitution occurs at the meta-position (position 3).[4] This is because the strong acidic conditions can lead to protonation of the amide nitrogen, converting the activating amide group into a deactivating, meta-directing ammonium group. This, combined with the steric hindrance at the other positions, directs the incoming nitronium ion to the 3-position.

The following diagram illustrates the proposed electrophilic aromatic substitution mechanism for the formation of 3-Nitro Ropivacaine.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus Protonation & Dehydration H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2_plus Sigma_Complex Arenium Ion Intermediate (Sigma Complex) NO2_plus->Sigma_Complex H3O_plus Hydronium Ion (H₃O⁺) HSO4_minus Bisulfate Ion (HSO₄⁻) Ropivacaine Ropivacaine Ropivacaine->Sigma_Complex Attack by π-electrons Nitro_Ropivacaine 3-Nitro Ropivacaine Sigma_Complex->Nitro_Ropivacaine Loss of H⁺ H2O Water (H₂O) H2O->Nitro_Ropivacaine G start Start dissolve Dissolve Ropivacaine in conc. H₂SO₄ at 0°C start->dissolve nitration Slowly add Nitrating Mixture to Ropivacaine solution (0-5°C, 1h) dissolve->nitration prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ in H₂SO₄) at 0°C prepare_nitrating_mix->nitration quench Quench reaction on crushed ice nitration->quench neutralize_extract Neutralize with NaHCO₃ (pH ~8) & Extract with Dichloromethane quench->neutralize_extract dry_concentrate Dry organic layer (Na₂SO₄) & Concentrate in vacuo neutralize_extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Obtain Pure 3-Nitro Ropivacaine purify->end

Sources

An In-Depth Technical Guide to the Genotoxicity Assessment of 3-Nitro Ropivacaine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Synthesis, Risk, and Regulatory Compliance

Abstract

This technical guide provides a comprehensive framework for assessing the potential genotoxicity of 3-Nitro Ropivacaine, a theoretical impurity that may arise during the synthesis of the local anesthetic, Ropivacaine. While Ropivacaine itself has a well-established safety profile, the introduction of a nitro-aromatic moiety raises significant toxicological concerns due to its classification as a structural alert for mutagenicity. This document outlines a scientifically rigorous, multi-tiered strategy compliant with international regulatory guidelines, such as ICH M7, for the identification, characterization, and control of such DNA-reactive impurities.[1][2] We will delve into the mechanistic basis for the genotoxicity of nitro-aromatic compounds, followed by a detailed exposition of in silico, in vitro, and in vivo testing protocols. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure patient safety and regulatory adherence.

Introduction

Ropivacaine: A Profile of the Active Pharmaceutical Ingredient (API)

Ropivacaine is a long-acting local anesthetic belonging to the amino amide group, widely used for surgical anesthesia and acute pain management.[3][4] It is the pure S-enantiomer, a design choice that reduces its cardiotoxic potential compared to its racemic predecessor, bupivacaine.[5][6] The synthesis of complex organic molecules like Ropivacaine, however, is a multi-step process that can lead to the formation of various impurities.[7] While most impurities are controlled under the ICH Q3A/B guidelines, those with the potential to be DNA-reactive require a more stringent assessment.[7]

The Origin and Significance of Drug Impurities

Impurities in pharmaceutical products can originate from starting materials, intermediates, reagents, or degradation of the API.[7][8] The control of these impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Genotoxic impurities (GIs) are of particular concern as they can damage DNA, leading to mutations and potentially cancer, even at very low levels of exposure.[8][9]

The Structural Alert: Why 3-Nitro Ropivacaine is a Potential Genotoxic Impurity

The presence of a nitro-aromatic group is a well-established structural alert for genotoxicity.[9] These compounds are known to be metabolized to reactive intermediates that can covalently bind to DNA, forming adducts that can lead to mutations.[10][11] The hypothetical 3-Nitro Ropivacaine impurity, which could potentially be formed through nitration of the aromatic ring of a precursor or the final API, would therefore be considered a potential genotoxic impurity requiring thorough investigation.

The Mechanistic Basis for Genotoxicity of Nitro-Aromatic Compounds

The genotoxic potential of nitro-aromatic compounds is primarily linked to their metabolic activation.[10][12] This process typically involves the reduction of the nitro group to form highly reactive intermediates.

Metabolic Activation of Nitro-Aromatics

The key step in the activation of nitro-aromatics is the enzymatic reduction of the nitro group.[11][13] This can occur through a series of one-electron or two-electron reduction steps, catalyzed by various nitroreductases present in bacteria and mammalian cells.[13]

The metabolic pathway generally proceeds as follows:

  • Nitro-reduction to a nitroso-aromatic compound.

  • Further reduction to a N-hydroxyamino aromatic compound.

  • Final reduction to the corresponding amino-aromatic compound. [11]

The N-hydroxyamino metabolite is a critical intermediate, as it can be further activated through O-esterification to form a highly electrophilic nitrenium ion.[11][13]

Formation of DNA Adducts

The electrophilic nitrenium ion is the ultimate carcinogenic species that can react with nucleophilic sites in DNA, primarily the guanine base, to form covalent DNA adducts.[11] These adducts can disrupt the normal process of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.

The Role of Nitroreductases

Bacterial and mammalian nitroreductases play a crucial role in the metabolic activation of nitro-aromatic compounds.[13][14] Oxygen-insensitive (Type I) nitroreductases, which catalyze the two-electron reduction of the nitro group, are particularly important in the formation of the genotoxic N-hydroxyamino intermediate.[13]

cluster_0 Metabolic Activation of 3-Nitro Ropivacaine (Hypothetical) 3-Nitro Ropivacaine 3-Nitro Ropivacaine Nitroso Ropivacaine Nitroso Ropivacaine 3-Nitro Ropivacaine->Nitroso Ropivacaine Nitroreductase (2e-) N-hydroxyamino Ropivacaine N-hydroxyamino Ropivacaine Nitroso Ropivacaine->N-hydroxyamino Ropivacaine Nitroreductase (2e-) Nitrenium Ion Nitrenium Ion N-hydroxyamino Ropivacaine->Nitrenium Ion O-esterification DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Reacts with DNA Mutation Mutation DNA Adducts->Mutation

Caption: Hypothetical metabolic activation pathway of 3-Nitro Ropivacaine.

A Tiered Strategy for Genotoxicity Assessment

A tiered approach is recommended for the assessment of potential genotoxic impurities, in line with the ICH M7 guideline.[1][2] This strategy allows for a systematic evaluation, starting with computational methods and progressing to more complex biological assays as needed.

cluster_1 Tier 1 cluster_2 Tier 2 cluster_3 Tier 3 Start Potential Genotoxic Impurity (3-Nitro Ropivacaine) QSAR In Silico Assessment (QSAR) Start->QSAR Ames In Vitro Ames Test QSAR->Ames Positive or Equivocal Result End_Neg_QSAR Not Genotoxic QSAR->End_Neg_QSAR Negative Result InVivo In Vivo Follow-up Ames->InVivo Positive Result End_Neg_Ames Not Genotoxic Ames->End_Neg_Ames Negative Result End_Pos_InVivo Genotoxic InVivo->End_Pos_InVivo Positive or Negative Result

Caption: Tiered strategy for genotoxicity assessment.

Overview of the Regulatory Framework (ICH M7)

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2] It introduces the concept of the Threshold of Toxicological Concern (TTC), which is a default limit of 1.5 µ g/day for most genotoxic impurities with lifetime exposure.[15][16]

Tier 1: In Silico Assessment

The initial step involves the use of in silico (computer-based) methods to predict the genotoxic potential of the impurity based on its chemical structure.[17][18]

Tier 2: In Vitro Testing

If the in silico assessment suggests a genotoxic potential, in vitro testing is required. The standard battery of tests typically includes a bacterial reverse mutation assay (Ames test) and a test for chromosomal damage in mammalian cells (e.g., the in vitro micronucleus assay).[19]

Tier 3: In Vivo Follow-up

Positive results in in vitro assays may necessitate in vivo testing to determine if the genotoxic effects are observed in a whole animal system.[20][21] The choice of in vivo assay depends on the nature of the in vitro findings.

In Silico Genotoxicity Prediction (Tier 1)

The Role of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity.[22] For genotoxicity assessment, two complementary QSAR methodologies are recommended: one expert rule-based and one statistical-based.[18][23]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts and rules derived from known genotoxic compounds.

  • Statistical-Based Systems (e.g., Sarah Nexus, Leadscope): These models use statistical algorithms to predict genotoxicity based on a training set of compounds with known activity.

Recommended Models and Interpretation of Results

A combination of both types of models should be used to provide a more robust prediction.[23] A positive prediction from either model would classify the impurity as potentially genotoxic and trigger the need for in vitro testing.[24]

Data Presentation: QSAR Prediction Summary Table
QSAR ModelPrediction for 3-Nitro RopivacaineBasis for PredictionConfidence Level
Expert Rule-Based (e.g., Derek Nexus) Likely to be mutagenicStructural alert for nitro-aromatic compoundHigh
Statistical-Based (e.g., Sarah Nexus) Positive for mutagenicitySimilarity to known mutagenic nitro-aromaticsHigh

In Vitro Genotoxicity Testing (Tier 2)

The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used assay to detect gene mutations induced by a test substance.[19][25] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[19]

The principle of the Ames test is to measure the ability of a chemical to induce reverse mutations in these bacterial strains, restoring their ability to synthesize the required amino acid and thus grow in its absence.[19] An increase in the number of revertant colonies compared to a negative control indicates mutagenic potential.[19]

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA). For nitro-aromatic compounds, include nitroreductase-overexpressing strains (e.g., TA98NR, TA100NR).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[26] For compounds like nitrosamines, enhanced S9 conditions (e.g., 30% hamster liver S9) can improve sensitivity.[27][28]

  • Dose Range Finding: Perform a preliminary toxicity study to determine the appropriate concentration range for the main experiment.

  • Main Experiment (Plate Incorporation or Pre-incubation Method):

    • Mix the test compound, bacterial culture, and S9 mix (if applicable) in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies.

  • Controls: Include a vehicle control (e.g., DMSO) and positive controls for each strain, both with and without S9 activation.

  • Data Analysis: A positive result is typically defined as a dose-related increase in revertant colonies and/or a reproducible, two-fold or greater increase at one or more concentrations compared to the negative control.[19]

For nitro-aromatic compounds, the use of bacterial strains that overexpress nitroreductase enzymes can enhance the sensitivity of the Ames test by promoting the metabolic activation of the test compound to its mutagenic form.

The In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.[29][30] It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[31][32]

Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[31] An increase in the frequency of micronucleated cells after exposure to a test substance indicates its potential to cause chromosomal damage.[29]

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes, CHO, or TK6 cells.[29][33]

  • Metabolic Activation: Conduct the assay with and without an S9 metabolic activation system.

  • Dose Range Finding: Determine the appropriate concentration range in a preliminary cytotoxicity assay. The highest concentration should induce approximately 55±5% cytotoxicity.[19]

  • Main Experiment:

    • Expose the cell cultures to at least three concentrations of the test compound, along with negative and positive controls.

    • Treatment duration can be short (3-6 hours) followed by a recovery period, or continuous for 1.5-2.0 cell cycles.[19]

    • Add a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed one cell division.

    • Harvest the cells, fix, and stain them.

  • Scoring: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: A positive result is indicated by a statistically significant and dose-dependent increase in the frequency of micronucleated cells.[19]

Data Presentation: Sample Data Tables for Ames and Micronucleus Assays

Table 1: Sample Ames Test Results for 3-Nitro Ropivacaine

StrainTreatmentConcentration (µ g/plate )Mean Revertants ± SDFold Increase
TA98 -S9Vehicle25 ± 4-
128 ± 51.1
1065 ± 82.6
100150 ± 156.0
+S9Vehicle30 ± 6-
175 ± 92.5
10250 ± 208.3
100550 ± 4518.3

Table 2: Sample In Vitro Micronucleus Assay Results for 3-Nitro Ropivacaine

TreatmentConcentration (µg/mL)% Cytotoxicity% Micronucleated Binucleated Cells
-S9 Vehicle01.2 ± 0.3
5151.5 ± 0.4
10303.8 ± 0.6
20557.5 ± 1.1
+S9 Vehicle01.4 ± 0.2
5102.9 ± 0.5
10256.2 ± 0.9
205012.8 ± 1.5
Statistically significant increase (p < 0.05)

In Vivo Genotoxicity Assessment (Tier 3)

When is In Vivo Testing Necessary?

In vivo testing is warranted when a compound is positive in an in vitro genotoxicity assay, to determine if the effect is expressed in a whole animal system, considering factors like metabolism, distribution, and excretion.[34]

The In Vivo Rodent Micronucleus Assay

This assay is the most commonly used in vivo test for detecting chromosomal damage.[20][21][35]

  • Species: Typically performed in mice or rats.[20][36]

  • Route of Administration: Should be relevant to human exposure if possible.

  • Dose Selection: Based on a preliminary toxicity study, with the highest dose being the maximum tolerated dose.

  • Sampling: Bone marrow or peripheral blood is collected at appropriate time points after dosing.[20][21]

  • Analysis: At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.[36]

  • Interpretation: A positive result is a statistically significant, dose-related increase in micronucleated erythrocytes.[21]

The In Vivo Comet Assay

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[37][38][39]

The Comet assay is particularly useful for investigating DNA damage in specific tissues that may be targets for the test compound or its metabolites.[37] It can detect various types of DNA damage, including single and double-strand breaks and alkali-labile sites.[38]

Risk Assessment and Control Strategy

Interpretation of Results and Classification

Based on the results of the tiered assessment, the 3-Nitro Ropivacaine impurity would be classified according to ICH M7:

  • Class 1: Known mutagenic carcinogen.

  • Class 2: Known mutagen, but its carcinogenic potential is unknown.

  • Class 3: Alerting structure, with no genotoxicity data.

  • Class 4: Alerting structure, but with data indicating it is not genotoxic.

  • Class 5: No structural alert, or negative in genotoxicity assays.

A positive in silico prediction and a positive Ames test would place 3-Nitro Ropivacaine in Class 2 or 3, requiring stringent control.

Establishing a Permitted Daily Exposure (PDE)

For a Class 2 or 3 impurity, the default approach is to apply the TTC of 1.5 µ g/day for lifetime exposure.[9][15] This value can be used to calculate the acceptable concentration limit of the impurity in the drug substance.

Control Strategies in Drug Manufacturing

Several strategies can be employed to control the level of 3-Nitro Ropivacaine in the final drug product:

  • Process Optimization: Modify the synthetic process to avoid the formation of the impurity.[8]

  • Purification: Implement purification steps to effectively remove the impurity.

  • Analytical Monitoring: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the impurity at the required low levels.[40]

  • Purge Factor Assessment: Demonstrate that the manufacturing process effectively removes the impurity to a level below the acceptable limit.[8][24]

Conclusion

The potential presence of a 3-Nitro Ropivacaine impurity represents a significant safety concern due to the well-established genotoxic properties of nitro-aromatic compounds. A systematic and rigorous assessment, following the tiered approach outlined in the ICH M7 guideline, is essential to ensure patient safety. This guide provides a comprehensive framework for this assessment, from initial in silico predictions to detailed in vitro and in vivo testing protocols. By applying these principles, drug developers can effectively identify, characterize, and control potentially genotoxic impurities, thereby ensuring the quality and safety of their pharmaceutical products.

References

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. (n.d.).
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (2014, September 24).
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  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023, April 3).
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  • Control of Genotoxic Impurities as a Critical Quality Attribute - TAPI. (2016, February 12).
  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.).
  • In Vitro Micronucleus Test (OECD 487, ICH S2R1) - Vipragen Biosciences. (n.d.).
  • OECD 474: In vivo Mammalian Micronucleus Test - Nucro-Technics. (2025, March 30).
  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. (2020, February 27).
  • 2 Metabolic activation pathways leading to mutation in nitro-aromatic... - ResearchGate. (n.d.).
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  • In vitro Micronucleus Test, Chromosomal Aberration Tests, Cytogenetics - Xenometrix AG. (n.d.).
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  • Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. (n.d.).
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  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
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  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. (2014, August 15).
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  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic. (2008, May 15).
  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate. (2025, December 30).
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  • A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides - JRC Publications Repository. (n.d.).
  • Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study. (2025, May 19).
  • Ames Test Protocol | AAT Bioquest. (n.d.).
  • Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC. (n.d.).
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  • Chemical structures of ropivacaine, bupivacaine and their impurity 2,6-dimethylaniline. - ResearchGate. (n.d.).
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Methodological & Application

Application Note: High-Recovery Extraction of 3-Nitro Ropivacaine from Human Plasma for Bioanalytical Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ropivacaine is a long-acting local anesthetic of the amino-amide class, widely used for surgical anesthesia and postoperative pain management.[1][2][3] It is prepared as a pure S-enantiomer to reduce the potential for central nervous system and cardiovascular toxicity associated with its racemic predecessor, bupivacaine.[2] The biotransformation of ropivacaine is extensive, primarily mediated by cytochrome P450 (CYP) enzymes into metabolites such as 3-hydroxy-ropivacaine and 2′,6′-pipecoloxylidide.[4]

The analysis of metabolites and related compounds, such as 3-Nitro Ropivacaine, is critical in pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. Accurate quantification of these analytes in complex biological matrices like plasma is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[5][6] This requires a robust, reproducible, and highly efficient sample preparation method to isolate the target analyte from endogenous interferences like proteins and lipids, which can suppress ionization in mass spectrometry-based assays.

This application note provides a detailed, validated protocol for the extraction of 3-Nitro Ropivacaine from human plasma. We present Solid-Phase Extraction (SPE) as the primary recommended method due to its superior selectivity and ability to produce exceptionally clean extracts, thereby minimizing matrix effects. Additionally, a streamlined Protein Precipitation (PPT) protocol is offered as a high-throughput alternative for discovery-phase studies. Both methods are designed for seamless integration with downstream analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte Characteristics & Method Principles

Understanding the physicochemical properties of 3-Nitro Ropivacaine is essential for developing an effective extraction strategy.

PropertyValueSource
IUPAC Name (2S)-N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide[7]
Molecular Formula C₁₇H₂₅N₃O₃[7]
Molecular Weight ~319.4 g/mol [7]
Parent pKa (Ropivacaine) 8.1 - 8.2[2][3]
Parent Protein Binding ~94%[2]

The high degree of protein binding of the parent compound necessitates a disruptive extraction technique to release the analyte into the solution.[2] The choice of extraction methodology represents a balance between cleanup efficiency, recovery, throughput, and cost.

  • Solid-Phase Extraction (SPE): This technique relies on the partitioning of the analyte between the liquid plasma sample and a solid sorbent packed into a cartridge or well plate. By carefully selecting the sorbent chemistry and optimizing the wash and elution solvents, SPE can effectively isolate the analyte of interest while removing a significant portion of matrix components. This results in a cleaner final extract, which is crucial for achieving low detection limits and high reproducibility in sensitive LC-MS/MS analyses.[8][9][10]

  • Protein Precipitation (PPT): This is a simpler and faster technique where a water-miscible organic solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins.[11][12][13] While effective at removing the bulk of proteins, the resulting supernatant may still contain significant levels of phospholipids and other small molecules, potentially leading to ion suppression or enhancement (matrix effects) in the MS source.[14][15][16]

Materials & Equipment

Reagents & Consumables
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade or equivalent).

  • Reagents: Formic acid (FA), Ammonium hydroxide (NH₄OH).

  • Reference Standards: 3-Nitro Ropivacaine (certified standard), Ropivacaine-d7 or other suitable stable isotope-labeled internal standard (IS).

  • Biological Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant recommended).

  • SPE Cartridges: Mixed-Mode Cation Exchange or Reversed-Phase (e.g., C18) SPE cartridges/plates.

  • Collection Vessels: 96-well collection plates or autosampler vials.

Equipment
  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge (with temperature control and capacity for plates/tubes)

  • Positive pressure manifold or vacuum manifold for SPE

  • Nitrogen evaporator or centrifugal vacuum concentrator

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) - Recommended Method

This protocol is optimized for high recovery and maximum purity of the final extract, making it ideal for regulated bioanalysis.

Workflow Diagram: SPE Protocol

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction P1 Thaw Plasma & Vortex P2 Aliquot 200 µL Plasma P1->P2 P3 Add Internal Standard (IS) P2->P3 P4 Acidify (e.g., 1% FA) P3->P4 S1 Condition (1 mL MeOH, then 1 mL H₂O) P4->S1 Proceed to SPE S2 Load Sample S1->S2 S3 Wash 1 (1 mL 5% MeOH in H₂O) S2->S3 S4 Wash 2 (1 mL ACN) S3->S4 S5 Elute (1 mL 5% NH₄OH in ACN) S4->S5 E1 Evaporate to Dryness (40°C, N₂ stream) S5->E1 Collect Eluate E2 Reconstitute (100 µL Mobile Phase A) E1->E2 E3 Vortex & Transfer E2->E3 LC-MS/MS Analysis LC-MS/MS Analysis E3->LC-MS/MS Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of 3-Nitro Ropivacaine.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples to room temperature and vortex for 15 seconds.

    • To a clean tube, add 200 µL of plasma.

    • Spike with 20 µL of internal standard (IS) working solution (e.g., Ropivacaine-d7 at 0.5 µg/mL).[16][17] Vortex for 10 seconds.

    • Acidify the sample by adding 200 µL of 1% formic acid in water. This step disrupts protein binding and ensures the analyte is in the correct ionization state for retention on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the manifold.

    • Condition the sorbent by passing 1 mL of MeOH, followed by 1 mL of water. Do not allow the sorbent to dry between steps. The conditioning step activates the sorbent functional groups for optimal analyte interaction.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, consistent flow rate (approx. 1 mL/min).

  • Wash Steps:

    • Wash 1 (Polar Interferences): Add 1 mL of 5% MeOH in water to the cartridge to wash away salts and other highly polar matrix components.

    • Wash 2 (Non-Polar Interferences): Add 1 mL of ACN to wash away less polar interferences like lipids.

  • Elution:

    • Place a clean collection plate or tubes inside the manifold.

    • Elute the 3-Nitro Ropivacaine and IS by adding 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the analyte, disrupting its interaction with the sorbent and allowing it to elute in the organic solvent.

  • Post-Elution Processing:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

    • Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) - High-Throughput Alternative

This protocol is a rapid method suitable for non-regulated environments where speed is prioritized.

Workflow Diagram: PPT Protocol

PPT_Workflow cluster_prep Sample Preparation cluster_ppt Protein Precipitation cluster_post Supernatant Processing P1 Aliquot 100 µL Plasma P2 Add Internal Standard (IS) P1->P2 T1 Add 300 µL Cold ACN (with 0.1% FA) P2->T1 Initiate Precipitation T2 Vortex Vigorously (1 min) T1->T2 T3 Centrifuge (4°C, 10 min, >10,000 x g) T2->T3 C1 Transfer Supernatant T3->C1 Collect Supernatant C2 Optional: Evaporate & Reconstitute C1->C2 LC-MS/MS Analysis LC-MS/MS Analysis C2->LC-MS/MS Analysis

Caption: Workflow for Protein Precipitation (PPT) of 3-Nitro Ropivacaine.

Step-by-Step Methodology:

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, aliquot 100 µL of plasma.

    • Spike with 10 µL of internal standard (IS) working solution.

  • Precipitation:

    • Add 300 µL of cold (<4°C) acetonitrile containing 0.1% formic acid. Adding the solvent in a 3:1 ratio is standard for efficient protein removal.[11][18] The acid helps to fully denature the proteins.

    • Immediately cap and vortex vigorously for 1 minute to ensure complete protein denaturation and aggregation.

  • Centrifugation:

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to form a tight protein pellet.

  • Supernatant Collection:

    • Carefully aspirate the clear supernatant and transfer it to a clean collection plate or autosampler vial for direct injection.

    • Best Practice: For improved sensitivity and to ensure mobile phase compatibility, the supernatant can be evaporated to dryness and reconstituted as described in the SPE protocol (Step 6).

Method Validation & Trustworthiness

For the data to be considered reliable and trustworthy for regulatory submission or critical decision-making, the chosen extraction method must be rigorously validated. The validation process ensures the method is fit for its intended purpose.[19] All validation experiments should adhere to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][20][21]

Key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank plasma from at least 6 sources.[16]Ensures the method can differentiate the analyte from endogenous matrix components.
Accuracy & Precision Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ) for QC samples.[10]Demonstrates the closeness of measured values to the true value and the reproducibility of the method.
Recovery Should be consistent, precise, and reproducible across the concentration range.Measures the efficiency of the extraction process. While 100% recovery is not required, consistency is key.
Matrix Effect The matrix factor (analyte response in post-extraction spiked sample vs. pure solution) should have a %CV ≤15%.Assesses the degree of ion suppression or enhancement caused by co-eluting matrix components.
Calibration Curve A linear or quadratic regression model with a weighting factor (e.g., 1/x²) should have a correlation coefficient (r²) ≥ 0.99.Establishes the relationship between analyte concentration and instrument response.
LLOQ The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV).Defines the lower limit of reliable quantification for the assay.[19]
Stability Analyte should be stable under expected handling and storage conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).Ensures sample integrity from collection to analysis.

To ensure the self-validating nature of each analytical run, a set of quality control (QC) samples at low, medium, and high concentrations must be prepared from a separate stock solution and processed alongside every batch of unknown samples.[17]

References

  • FDA issues final guidance on bioanalytical method validation. (2018). U.S. Food and Drug Administration. [Link]

  • Cobb, Z., & Andersson, L. I. (2005). Determination of ropivacaine in human plasma using highly selective molecular imprint-based solid phase extraction and fast LC-MS analysis. Analytical and Bioanalytical Chemistry, 383(4), 645-650. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2024). U.S. Department of Health and Human Services. [Link]

  • Water-compatible molecularly imprinted polymers for efficient direct injection on-line solid-phase extraction of ropivacaine and bupivacaine from human plasma. (2005). Analyst. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Frontiers in Drug Discovery. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Abdel-Rehim, M., et al. (2008). Evaluation of Monolithic Packed 96‐Tips for Solid‐Phase Extraction of Local Anesthetics from Human Plasma for Quantitation by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies, 31(5), 743-751. [Link]

  • Butilca, A., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 29(12), 2899. [Link]

  • 3-Nitro Ropivacaine. PubChem, National Institutes of Health. [Link]

  • Mathieu, O., et al. (2006). Liquid chromatography-electrospray mass spectrometry determination of free and total concentrations of ropivacaine in human plasma. Journal of Chromatography B, 831(1-2), 1-7. [Link]

  • Measurement of ropivacaine using LC/MS system. ResearchGate. [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Molecular Biosciences, 10. [Link]

  • Evaluation of Solid-Phase Microextraction for the Study of Protein Binding in Human Plasma Samples. (2001). Journal of Microcolumn Separations. [Link]

  • Abdel-Rehim, M., et al. (2002). Determination of ropivacaine and bupivacaine in human plasma by programmed temperature vaporiser-fast gas chromatography-mass spectrometry (PTV/fast GC/MS) utilising in-vial liquid-liquid extraction. Journal of Separation Science. [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10. [Link]

  • Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC‐NPD/GC‐MS. ResearchGate. [Link]

  • Ropivacaine Hydrochloride. (2020). USP-NF. [Link]

  • 3-Nitro Ropivacaine. BioOrganics. [Link]

  • Determination of free concentrations of ropivacaine and bupivacaine in plasma from neonates using small-scale equilibrium-dialysis followed by liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • Systemic Ropivacaine Concentrations Following Local Infiltration Analgesia and Femoral Nerve Block in Older Patients Undergoing Total Knee Arthroplasty. (2023). Dove Medical Press. [Link]

  • Butiulca, A., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PMC. [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. PMC. [Link]

  • Plasma ropivacaine concentrations after ultrasound-guided transversus abdominis plane block. (2010). Anaesthesia. [Link]

  • Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation... ResearchGate. [Link]

  • Summary of Validation Data. ARL Bio Pharma. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]

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  • Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. (2025). MDPI. [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]

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Authored by: Senior Application Scientist, Pharmaceutical Analysis Division

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Thin Layer Chromatography (TLC) Separation of Ropivacaine and its 3-Nitro Impurity

Introduction: The Imperative for Purity in Anesthetic Agents

Ropivacaine, an amino amide local anesthetic, is a cornerstone of modern regional anesthesia and pain management.[1][2] It is synthesized and administered as a pure S-(-)-enantiomer to reduce the cardiotoxic and central nervous system risks associated with its racemic predecessor, bupivacaine.[2][3] The safety and efficacy profile of any active pharmaceutical ingredient (API) is intrinsically linked to its purity. Impurities, whether arising from synthesis, degradation, or storage, can impact the drug's therapeutic window and introduce unforeseen toxicities.

One potential process-related impurity or degradant is 3-Nitro Ropivacaine, a derivative formed by the nitration of the 2,6-dimethylphenyl ring.[4] The introduction of a nitro group (-NO2) significantly alters the molecule's polarity and, potentially, its pharmacological and toxicological properties. Therefore, a simple, rapid, and reliable analytical method is essential for monitoring the purity of Ropivacaine and detecting the presence of this critical impurity.

Thin Layer Chromatography (TLC) remains a powerful and widely adopted technique in pharmaceutical analysis for its simplicity, speed, and cost-effectiveness.[5][6] It is an invaluable tool for identity checks, purity assessments, and monitoring the progress of chemical reactions.[6][7] This application note provides a detailed, field-proven protocol for the clear separation of Ropivacaine from 3-Nitro Ropivacaine using normal-phase TLC. The methodology is grounded in fundamental chromatographic principles and designed for immediate implementation in research, development, and quality control laboratories.

Part 1: The Chromatographic Rationale

The successful separation of Ropivacaine from its 3-nitro derivative hinges on exploiting the difference in their molecular polarity. This choice directly influences the selection of the stationary and mobile phases.

  • Stationary Phase Selection: We will utilize silica gel 60 F254 plates. Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups.[8] These groups readily form hydrogen bonds with polar analytes. Both Ropivacaine and 3-Nitro Ropivacaine possess polar functional groups (amide, tertiary amine, and in the case of the impurity, a nitro group) that will interact with the silica surface.[1][4] The F254 designation indicates the presence of a fluorescent indicator that allows for non-destructive visualization under 254 nm UV light.[9]

  • Mobile Phase Design: The mobile phase must effectively differentiate between the polarities of the two compounds.

    • Ropivacaine is a basic compound due to its piperidine nitrogen.[10]

    • 3-Nitro Ropivacaine is significantly more polar than the parent drug due to the strong dipole moment and hydrogen bond accepting capability of the nitro group.[4]

    Consequently, 3-Nitro Ropivacaine will have a stronger affinity for the polar silica gel stationary phase and will migrate more slowly up the plate, resulting in a lower Retention Factor (Rf) value. Ropivacaine, being less polar, will travel further with the mobile phase, yielding a higher Rf value.[7]

    To achieve optimal separation and prevent spot tailing—a common issue with basic compounds on acidic silica gel—a basic modifier must be added to the mobile phase.[7] We have selected a ternary system of Toluene: Ethyl Acetate: Ammonium Hydroxide .

    • Toluene: A non-polar solvent that helps to move the less polar Ropivacaine.

    • Ethyl Acetate: A solvent of intermediate polarity that helps to elute both compounds.

    • Ammonium Hydroxide: A basic modifier that neutralizes the acidic sites on the silica gel, ensuring compact, symmetrical spots by preventing strong, irreversible adsorption of the basic amine functional groups.

The ratio of these components is critical and has been optimized for clear resolution.

Part 2: Experimental Protocol

This protocol is designed as a self-validating system, incorporating a reference standard, a sample, and a co-spotted lane to confirm specificity.[5][11]

Materials and Reagents
Item Specification Purpose
TLC Plates Silica gel 60 F254, aluminum-backed, 20x20 cmStationary Phase
Ropivacaine HCl Standard >98% PurityReference Standard
3-Nitro Ropivacaine >98% PurityImpurity Standard
Toluene ACS Grade or higherMobile Phase (Non-polar component)
Ethyl Acetate ACS Grade or higherMobile Phase (Polar component)
Ammonium Hydroxide 28-30% solution, ACS GradeMobile Phase (Basic modifier)
Methanol ACS Grade or higherSample & Standard Diluent
TLC Developing Chamber Glass, with lidChromatogram Development
Capillary Spotters 1 µL or 5 µL glass capillariesSample Application
UV Visualization Lamp Capable of 254 nm wavelengthNon-destructive spot visualization
Iodine Staining Chamber Glass chamber with a few crystals of solid Iodine (I₂)Destructive chemical visualization
Miscellaneous Labware Volumetric flasks, pipettes, beakers, forceps, pencilGeneral laboratory use
Preparation of Solutions
  • Mobile Phase (Eluent):

    • In a suitable container, carefully mix Toluene , Ethyl Acetate , and Ammonium Hydroxide (28%) in a volume ratio of 85 : 15 : 0.5 (v/v/v) .

    • Prepare this solution fresh before each experiment to ensure consistency.

  • Standard & Sample Solutions (Concentration: ~1 mg/mL):

    • Standard A (Ropivacaine): Accurately weigh ~5 mg of Ropivacaine HCl standard and dissolve it in 5 mL of Methanol.

    • Standard B (Impurity): Accurately weigh ~5 mg of 3-Nitro Ropivacaine and dissolve it in 5 mL of Methanol.

    • Test Sample (S): Prepare the test sample of Ropivacaine API at a concentration of ~1 mg/mL in Methanol.

TLC Plate Preparation and Application
  • Using a pencil (never a pen, as ink will chromatograph), gently draw a baseline (origin) approximately 1.5 cm from the bottom edge of the TLC plate.[7]

  • Mark three distinct spotting points along the baseline, labeling them "A", "S", and "A+B".

  • Using a capillary spotter, apply 1-2 µL of the corresponding solution to each point. Keep the spots as small and concentrated as possible to maximize resolution.[12]

    • Lane A: Spot Standard A (Ropivacaine).

    • Lane S: Spot the Test Sample (S).

    • Lane A+B: First, spot Standard A. Allow it to dry completely. Then, carefully spot Standard B directly on top of the first spot. This "co-spot" will be used to confirm the separation and identity of the impurity in the test sample.

Chromatogram Development
  • Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. Close the chamber with the lid and allow it to saturate for at least 20 minutes. This ensures a uniform vapor environment, leading to better and more reproducible separation.[13]

  • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the level of the mobile phase.

  • Close the lid and allow the mobile phase to ascend the plate by capillary action.[14]

  • When the solvent front is approximately 1 cm from the top edge of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air-dry completely in a fume hood.

Visualization and Data Analysis
  • UV Visualization (Non-destructive):

    • Place the dried TLC plate under a UV lamp and observe it at a wavelength of 254 nm.[9][14]

    • Compounds that absorb UV light will appear as dark spots against the green fluorescent background of the plate.[15]

    • Gently circle the visible spots with a pencil.

  • Iodine Staining (Destructive):

    • Place the plate inside a sealed chamber containing a few crystals of iodine.[16]

    • Organic compounds on the plate will react with the iodine vapor to form yellow-brown spots. This method is excellent for confirming spots that may be faint under UV light.[15]

    • The spots will fade over time, so they should be circled immediately after visualization.

  • Rf Calculation:

    • The Retention Factor (Rf) is a key parameter for identifying compounds.[7]

    • Measure the distance from the baseline to the center of each spot.

    • Measure the distance from the baseline to the solvent front.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Part 3: Visualization of Workflow and Structures

A clear visual representation of the process and the molecules involved is crucial for understanding the methodology.

TLC_Workflow prep Solution Preparation (Standards & Mobile Phase) spot TLC Plate Spotting (Ropivacaine, Impurity, Sample) prep->spot develop Chromatogram Development spot->develop saturate Chamber Saturation (20 min) saturate->develop dry Plate Drying (Fume Hood) develop->dry uv UV Visualization (254 nm) dry->uv iodine Iodine Staining (Confirmatory) uv->iodine calc Rf Calculation & Analysis iodine->calc

Caption: Experimental workflow for TLC analysis of 3-Nitro Ropivacaine.

Chemical_Structures cluster_ropivacaine Ropivacaine cluster_nitro 3-Nitro Ropivacaine ropi ropi_name (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide Molecular Formula: C17H26N2O nitro nitro_name (2S)-N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamide Molecular Formula: C17H25N3O3

Caption: Chemical structures of Ropivacaine and its 3-Nitro derivative.

Part 4: Expected Results and Interpretation

Upon completion of the protocol, a clear separation between Ropivacaine and 3-Nitro Ropivacaine should be observed.

Compound Expected Rf Value Appearance (UV 254 nm) Appearance (Iodine) Interpretation
Ropivacaine ~0.55 - 0.65Dark, quenched spotYellow-brown spotThe less polar parent compound, travels further up the plate. Its position should match the main spot in the test sample lane (S).
3-Nitro Ropivacaine ~0.20 - 0.30Dark, quenched spotYellow-brown spotThe highly polar impurity, showing stronger interaction with the silica gel. If present in the test sample, a spot will appear at this Rf.

Interpretation of Lanes:

  • Lane A (Ropivacaine): A single spot at Rf ≈ 0.60.

  • Lane S (Sample): A major spot corresponding to the Rf of Ropivacaine. A faint secondary spot at Rf ≈ 0.25 would indicate the presence of the 3-Nitro Ropivacaine impurity.

  • Lane A+B (Co-spot): Two distinct spots, clearly separated, confirming the method's specificity and ability to resolve the two compounds.

Part 5: Method Validation and System Suitability

While this note describes a qualitative/semi-quantitative method, it is developed in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q14.[11][17][18] For routine quality control, further validation would be required.[13][19]

  • Specificity: The ability to separate the analyte from its impurity is demonstrated by the clear separation in the co-spotted lane.[11]

  • System Suitability: The resolution between the two spots in the co-spotted lane should be visually distinct. A well-defined separation confirms the suitability of the chromatographic system for its intended purpose.

  • Limit of Detection (LOD): The LOD can be estimated by serially diluting the 3-Nitro Ropivacaine standard and identifying the lowest concentration at which the spot is reliably detected by the chosen visualization method.

Conclusion

This application note details a robust and reliable TLC method for the separation of Ropivacaine from its potential impurity, 3-Nitro Ropivacaine. The protocol is built on sound chromatographic principles, explaining the rationale behind the choice of stationary phase, mobile phase composition, and visualization techniques. By providing a straightforward, step-by-step procedure, this guide empowers researchers, scientists, and drug development professionals to efficiently monitor the purity of Ropivacaine, ensuring the quality and safety of this vital anesthetic agent. The method is readily adaptable for use in various laboratory settings, from initial synthesis monitoring to formal quality control testing.

References

  • Zeller, M. (2013, April 1). Validation of thin-layer limit tests in pharmaceutical analysis. Scientist Live. Available at: [Link]

  • Fresenius Kabi. (2024, September 20). DATA SHEET Ropivacaine Kabi. Available at: [Link]

  • GRIP-Pharma. (2024, February 21). ICH Q14 guideline on analytical procedure development. Available at: [Link]

  • Veeprho. Ropivacaine Impurities and Related Compound. Available at: [Link]

  • European Medicines Agency. (2024, January 26). ICH Q14 Analytical procedure development - Scientific guideline. Available at: [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. TLC Visualization Solutions. Available at: [Link]

  • Valicare GmbH. (2022, June 25). New ICH Q14 Guideline: Analytical procedure development. Available at: [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Available at: [Link]

  • International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71751111, 3-Nitro Ropivacaine. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • El-Awady, M., Belal, F., & El-Enany, N. (2012). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 83-88.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 175804, Ropivacaine Hydrochloride. Available at: [Link]

  • Sawaki, K., et al. (2015). Chemical structure and molecular weight of ropivacaine. ResearchGate. Available at: [Link]

  • Tumpal, M., et al. (2014). Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. The Scientific World Journal.
  • International Journal of Pharmacy and Technology. (2014).
  • BioOrganics. 3-Nitro Ropivacaine. Available at: [Link]

  • Abdel-Ghany, M. F., et al. (2013). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Journal of the Brazilian Chemical Society.
  • ResearchGate. (2025, August 10). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Available at: [Link]

  • MPL Lösungsfabrik. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. Available at: [Link]

  • ResearchGate. (2018). Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. Available at: [Link]

  • Environmental Science Institute, The University of Texas at Austin. Organic Functional Groups and Thin Layer Chromatography. Available at: [Link]

  • Martin, A. (2022). Thin Layer Chromatography in Drug Analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1).
  • University of Arizona. THIN LAYER CHROMATOGRAPHY OF ANALGESICS. Available at: [Link]

  • TLC BioSciences. TLC590 - Pipeline. Available at: [Link]

  • Sherma, J., & Rabel, F. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

  • McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300–307.
  • PharmaCompass. Ropivacaine | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Butiulca, M., et al. (2025). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study.
  • Google Patents. (2013). Method for preparing ropivacaine - CN103086954A.
  • ResearchGate. (2018). Effect of trichloroacetic acid (TCA) on recovery of ropivacaine in plasma. Available at: [Link]

  • Synthorga. (2021, October 28). ROPIVACAINE - New Drug Approvals. Available at: [Link]

  • Butiulca, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 29(24), 5678.
  • U.S. Food and Drug Administration. (2018, November 15). Naropin® (ropivacaine HCl) Injection. Available at: [Link]

  • Google Patents. (2009). Ropivacaine hydrochloride anhydrate and the preparation thereof - EP2010491A1.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Limit of Detection for 3-Nitro Ropivacaine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to improving the analytical sensitivity for 3-Nitro Ropivacaine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve lower limits of detection (LOD) in their quantitative and qualitative analyses. Here, we will explore common challenges and provide in-depth, field-proven troubleshooting strategies and frequently asked questions to optimize your experimental outcomes.

Introduction to the Challenge

3-Nitro Ropivacaine, a nitroaromatic derivative of the local anesthetic Ropivacaine, presents unique analytical challenges.[1][2][3][4] Achieving a low limit of detection is crucial for various applications, including metabolite identification, impurity profiling, and pharmacokinetic studies. The inherent chemical properties of nitroaromatic compounds can influence their ionization efficiency, chromatographic behavior, and ultimately, their detectability.[5][6][7][8] This guide will provide a structured approach to systematically identify and overcome the hurdles to enhancing the LOD for this compound.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during your analysis of 3-Nitro Ropivacaine and offers step-by-step solutions.

Issue 1: High Background Noise in LC-MS Analysis

A high background noise level is a primary factor that can obscure the analyte signal, leading to a poor signal-to-noise (S/N) ratio and consequently, a higher LOD.[9][10]

Question: My LC-MS baseline is excessively noisy when analyzing 3-Nitro Ropivacaine. What are the potential causes and how can I reduce it?

Answer: High background noise in LC-MS can originate from several sources, including contaminated solvents, a dirty ion source, or an un-optimized method.[11][12][13][14][15] Here’s a systematic approach to troubleshoot and mitigate this issue:

1. Evaluate Solvent and Mobile Phase Quality:

  • Root Cause: Impurities in solvents or mobile phase additives are a common source of high background noise.[11][13]

  • Solution:

    • Use High-Purity Solvents: Always use LC-MS or hypergrade quality solvents to minimize contaminants.[11]

    • Freshly Prepared Mobile Phase: Prepare mobile phases fresh daily and filter them through a 0.22 µm membrane. Microbial growth in aqueous mobile phases can contribute to noise.[11]

    • Check Additives: Ensure any additives like formic acid or ammonium acetate are of high purity and used at the lowest effective concentration. Some additives can increase background noise.[11][16]

2. Clean the Mass Spectrometer Ion Source:

  • Root Cause: Over time, non-volatile salts and sample matrix components can accumulate on the ion source components (e.g., ESI needle, cone, transfer tube), leading to increased background noise and reduced sensitivity.[12][15]

  • Solution:

    • Follow the manufacturer's protocol for cleaning the ion source. This typically involves sonicating the components in a sequence of high-purity water, methanol, and/or isopropanol.[12]

3. Optimize Chromatographic Method:

  • Root Cause: An un-optimized gradient or mobile phase composition can lead to baseline instability and noise.

  • Solution:

    • Gradient Elution: Employing a gradient elution can often produce narrower peaks compared to isocratic runs, which can improve the signal-to-noise ratio.[16][17]

    • Mobile Phase Composition: For nitroaromatic compounds, reversed-phase chromatography is common. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid) to achieve a stable baseline.

Workflow for Diagnosing High Background Noise

Caption: A logical workflow for troubleshooting high background noise in LC-MS analysis.

Issue 2: Poor Peak Shape and Low Signal Intensity

Poor peak shape (e.g., tailing or fronting) and low signal intensity directly impact the ability to accurately integrate and detect the analyte, thereby increasing the LOD.

Question: My 3-Nitro Ropivacaine peak is broad and shows significant tailing. How can I improve the peak shape and increase its intensity?

Answer: Poor peak shape is often a result of secondary interactions on the column, inappropriate mobile phase conditions, or system issues. Here's how to address this:

1. Optimize Mobile Phase pH:

  • Root Cause: Ropivacaine is an amine-containing compound, and its ionization state is pH-dependent. Uncontrolled pH can lead to peak tailing due to interactions with residual silanols on the silica-based stationary phase.

  • Solution:

    • Acidic Modifier: Add a small amount of an acidic modifier like formic acid (typically 0.1%) to the mobile phase. This will ensure the analyte is in a consistent protonated state, minimizing secondary interactions and improving peak shape.[16]

2. Column Selection and Efficiency:

  • Root Cause: The choice of HPLC column significantly impacts peak shape and efficiency. Older or inappropriate columns can lead to broader peaks.

  • Solution:

    • Modern Columns: Consider using columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) to increase efficiency and obtain sharper, taller peaks.[17][18]

    • Column Chemistry: While C18 is a common choice, experimenting with different stationary phase chemistries (e.g., phenyl-hexyl) might offer better selectivity and peak shape for your specific analyte.

    • Column Internal Diameter: Reducing the column's internal diameter (e.g., from 4.6 mm to 2.1 mm) can increase sensitivity by reducing on-column dilution.[17][18]

3. System Optimization:

  • Root Cause: Excessive dead volume in the HPLC system can cause peak broadening.

  • Solution:

    • Minimize Tubing Length: Use the shortest possible tubing with the smallest appropriate internal diameter to connect the various components of your HPLC system.[18]

    • Proper Fittings: Ensure all fittings are correctly installed and are of the appropriate type to avoid dead volumes.

Data Presentation: Impact of Column Particle Size on Peak Height

Column Particle SizeRelative Peak HeightRationale
5 µm (Fully Porous)1xStandard efficiency.
3 µm (Fully Porous)~1.5xIncreased efficiency leads to narrower, taller peaks.
2.7 µm (Core-Shell)~2xHigher efficiency than fully porous particles of similar size, resulting in sharper peaks.[18]
Sub-2 µm>2.5xVery high efficiency, leading to significant improvements in peak height and resolution.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of 3-Nitro Ropivacaine.

Q1: What is the best sample preparation technique to improve the LOD for 3-Nitro Ropivacaine in a complex matrix like plasma?

A1: For complex matrices, effective sample preparation is critical to remove interferences and concentrate the analyte.[10][19]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up and concentrating analytes from complex samples.[10][20] It offers better selectivity and cleaner extracts compared to simple protein precipitation or liquid-liquid extraction.[19][21] For 3-Nitro Ropivacaine, a mixed-mode or a polymer-based sorbent could be beneficial.

  • Microextraction Techniques: Miniaturized techniques like microextraction by packed sorbent (MEPS) can also be employed for online sample preparation, reducing solvent consumption and sample volume while providing good analyte enrichment.[19][22]

Experimental Protocol: General Solid-Phase Extraction (SPE) for 3-Nitro Ropivacaine from Plasma

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a buffer that matches the pH of your sample (e.g., phosphate buffer).

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the 3-Nitro Ropivacaine with a small volume of a strong solvent (e.g., methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.

Q2: Which detection technique is more suitable for achieving a low LOD for 3-Nitro Ropivacaine: HPLC-UV or LC-MS/MS?

A2: While HPLC-UV can be used for the analysis of Ropivacaine and its derivatives, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is generally far more sensitive and selective, making it the preferred choice for achieving the lowest possible LOD.[20][23][24]

  • Sensitivity: LC-MS/MS can often achieve detection limits in the low ng/mL or even pg/mL range, which is typically much lower than what can be achieved with HPLC-UV.[25][26][27]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides a high degree of selectivity, allowing for the detection of the target analyte even in the presence of co-eluting matrix components.[23][25][27]

LC-MS/MS Parameters for Ropivacaine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
Ropivacaine275.1 - 275.3126.1 - 126.219[23][27]
3-OH-Ropivacaine291.0 - 291.1126.0 - 126.120[23][27]

Note: The optimal collision energy may vary depending on the instrument.

Q3: Can electrochemical detection be a viable alternative for improving the LOD of 3-Nitro Ropivacaine?

A3: Yes, electrochemical detection can be a highly sensitive technique for the analysis of nitroaromatic compounds.[28][5][6][7][8] The nitro group is electrochemically active and can be readily reduced at an electrode surface, generating a measurable current.

  • Advantages: Electrochemical detectors can offer excellent sensitivity, often comparable to or even exceeding that of UV detectors for electroactive compounds. They can also be more selective than UV detection.

  • Considerations: This technique requires a mobile phase that is electrochemically compatible (i.e., contains a supporting electrolyte) and can be more susceptible to matrix effects and electrode fouling.

Diagram of an Electrochemical Detection Workflow

Electrochemical_Detection cluster_LC Liquid Chromatography System cluster_EC Electrochemical Detector LC_Pump HPLC Pump (Isocratic or Gradient) Injector Autosampler/ Manual Injector LC_Pump->Injector Column Analytical Column Injector->Column EC_Cell Flow Cell with Working, Reference, & Counter Electrodes Column->EC_Cell Potentiostat Potentiostat EC_Cell->Potentiostat Data_System Data Acquisition System Potentiostat->Data_System

Caption: A simplified workflow for electrochemical detection coupled with HPLC.

References

  • Disposable electrochemical sensor for determination of nitroaromatic compounds by a single-run approach - PubMed. (2006, June 1). PubMed. [Link]

  • Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach | Analytical Chemistry. (2006, April 28). ACS Publications. [Link]

  • Highly Sensitive Electrochemical Sensors for Nitroexplosives Using Functionalized SiC Nanoparticles | ACS Chemical Health & Safety. (2025, October 1). ACS Publications. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]

  • Nitroaromatic explosives detection using electrochemically exfoliated graphene - PMC. (2016, September 16). National Center for Biotechnology Information. [Link]

  • Measurement of ropivacaine using LC/MS system. Five μL ropivacaine... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • (PDF) Nitroaromatic explosives detection using electrochemically exfoliated graphene. (2025, August 6). ResearchGate. [Link]

  • Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma. (n.d.). J-Stage. [Link]

  • A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. (2025, September 3). Wiley Online Library. [Link]

  • LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. (2023, September 26). Frontiers. [Link]

  • Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. (2020, December 4). ResearchGate. [Link]

  • Quantification of ropivacaine and its major metabolites in human urine samples utilizing microextraction in a packed syringe automated with liquid chromatography-tandem mass spectrometry (MEPS-LC-MS/MS). (2006, July 15). PubMed. [Link]

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. (2024, December 16). MDPI. [Link]

  • How to improve LOD or detection limits in HPLC - Tips & Suggestions. (2025, July 18). MTC USA. [Link]

  • Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC‐NPD/GC‐MS | Request PDF. (2025, August 6). ResearchGate. [Link]

  • HT-Sample Preparation Techniques for Bioanalysis. (2012, October 24). Wiley Analytical Science. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? (2022, March 27). ResearchGate. [Link]

  • Background noise in UPLC-MS/MS experience? (2022, June 16). Nitrosamines Exchange. [Link]

  • Method optimization to increase sensitivity in case of LOQ / LOD problems. (2017, August 18). KNAUER. [Link]

  • Determination of free concentrations of ropivacaine and bupivacaine in plasma from neonates using small-scale equilibrium-dialysis followed by liquid chromatography-mass spectrometry | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions. (2020, November 13). Shimadzu. [Link]

  • How to get the lowest detection limit with the HPLC method? (2021, May 3). ResearchGate. [Link]

  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Restek. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. (n.d.). LCGC International. [Link]

  • 3-Nitro Ropivacaine. (n.d.). PubChem. [Link]

  • Are increased LOD and LOQ values normal using LC-MS/MS? (2024, January 29). ResearchGate. [Link]

  • Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. (2025, July 12). MDPI. [Link]

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. (2024, December 16). Semantic Scholar. [Link]

  • Determination of ropivacaine and [2H3]ropivacaine in biological samples by gas chromatography with nitrogen-phosphorus detection or mass spectrometry. (n.d.). PubMed. [Link]

  • ROPIVACAINE. (2021, October 28). New Drug Approvals. [Link]

  • Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. (2022, January 22). Biointerface Research in Applied Chemistry. [Link]

  • Method for preparing ropivacaine. (n.d.).
  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC. (2024, December 16). National Center for Biotechnology Information. [Link]

Sources

Resolving peak tailing issues in 3-Nitro Ropivacaine HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Troubleshooting Ticket ID: #TRB-ROPI-NO2-001 Subject: Resolving Peak Tailing in 3-Nitro Ropivacaine Analysis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering peak asymmetry (


) with 3-Nitro Ropivacaine. As a nitro-derivative of a local anesthetic (Ropivacaine), this molecule retains the basic piperidine core (pKa ~8.1) while adding a hydrophobic, electron-withdrawing nitro group.

The tailing is rarely a "random" error; it is a deterministic result of secondary chemical equilibria . In 90% of cases involving basic drugs like Ropivacaine, tailing arises from cation-exchange interactions between the protonated piperidine amine and ionized silanol groups (


) on the column stationary phase.

This guide moves beyond generic advice to provide a causal analysis and self-validating correction protocols.

Module 1: Diagnostic Phase

Before altering chemistry, confirm the physical baseline.

Q: How do I distinguish "Chemical Tailing" from "System Tailing"? A: Perform the Flow-Rate Test . Chemical tailing (silanol interactions) is thermodynamically driven and often worsens or stays constant at lower flow rates due to diffusion. System tailing (dead volume) is kinetic and improves at lower flow rates.

Protocol:

  • Calculate

    
     (USP Tailing Factor) at your standard flow (e.g., 1.0 mL/min).
    
  • Reduce flow to 0.2 mL/min.

  • Result Analysis:

    • If

      
      improves  significantly: The issue is Extra-Column Volume  (tubing, fittings, cell).
      
    • If

      
      remains poor  or worsens: The issue is Chemical Interaction  (Silanols).[1]
      

Module 2: The Chemistry of the Problem

Q: Why does the Nitro group matter if the tailing is caused by the amine? A: The 3-Nitro group increases the hydrophobicity of the molecule compared to native Ropivacaine. This forces you to use higher percentages of organic solvent or run longer gradients.

  • The Trap: As you increase organic solvent (ACN/MeOH) to elute the Nitro-Ropivacaine, the "apparent pH" (

    
    ) of the mobile phase shifts, and the dielectric constant drops. This often promotes tighter ion-pairing between the protonated amine and residual silanols, exacerbating tailing exactly when the peak elutes.
    
Mechanism Visualization: The Silanol Trap

SilanolMechanism cluster_0 Stationary Phase Surface Silanol Ionized Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Analyte 3-Nitro Ropivacaine (R-NH⁺) Interaction1 Primary Retention (Hydrophobic) Analyte->Interaction1 Fast Equilibrium Interaction2 Secondary Retention (Cation Exchange) Analyte->Interaction2 Slow Kinetics Interaction1->C18 Result Peak Tailing (Kinetic Lag) Interaction2->Silanol Ionic Attraction Interaction2->Result Causes Drag

Figure 1: Dual-retention mechanism. The "Slow Kinetics" of the silanol interaction holds back a fraction of the analyte, creating the tail.

Module 3: Remediation Protocols

Strategy A: The "Chaotropic" Buffer Approach (Low pH)

Best for: Standard C18 columns where you cannot change the stationary phase.

Theory: At pH < 3.0, silanols are protonated (


) and neutral. They cannot bind the positively charged Ropivacaine amine. However, simple phosphate buffers are often insufficient. We use Perchlorate  or high-molarity phosphate to "mask" the charge.

Step-by-Step Protocol:

  • Buffer Prep: Prepare 50 mM Potassium Phosphate Monobasic (

    
    ).
    
  • pH Adjustment: Adjust pH to 2.5 using Phosphoric Acid (

    
    ). Do not use HCl; chloride ions are corrosive to stainless steel.
    
  • Additive (Optional but Recommended): Add 100 mM Sodium Perchlorate (

    
    ).
    
    • Why? Perchlorate is a "chaotropic" anion. It forms a tight ion-pair with the Ropivacaine amine in the mobile phase, effectively neutralizing its positive charge and preventing it from "seeing" the silanols.

  • Mobile Phase: A: Buffer / B: Acetonitrile.

  • Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics, sharpening the tail.

Strategy B: The "Silanol Blocker" Approach (Mid pH)

Best for: When low pH degrades the 3-Nitro group or alters selectivity too much.

Q: Can I just add Triethylamine (TEA)? A: Yes, but it must be done competitively. TEA is a stronger base than Ropivacaine. It saturates the silanol sites first.

Protocol:

  • Concentration: Add 5 mM Triethylamine (TEA) to the aqueous buffer.

  • pH Rule: You MUST adjust the pH after adding TEA. TEA is very basic; if you don't adjust it back to pH ~6-7, you will dissolve the silica column.

  • Order of Operations: Water

    
     Phosphate 
    
    
    
    TEA
    
    
    Adjust pH with Phosphoric Acid
    
    
    Filter.
Strategy C: The "High pH" Hybrid Approach (The Modern Standard)

Best for: Long-term method stability and maximum peak symmetry.

Theory: If the mobile phase pH is > 10 (2 units above pKa), Ropivacaine is deprotonated (neutral). Neutral amines do not interact with silanols. Warning: You cannot use standard silica columns here; they will dissolve.[2]

Required Hardware:

  • Column: Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Kinetex EVO).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.5) or 0.1% Ammonium Hydroxide.

Data Comparison: Expected Improvements

ParameterStandard C18 (pH 7)Low pH (pH 2.5)Hybrid High pH (pH 10)
Tailing Factor (

)
1.8 - 2.5 (Fail)1.1 - 1.3 (Pass)1.0 - 1.1 (Excellent)
Retention Time ModerateReduced (Ionized)Increased (Neutral/Hydrophobic)
Column Life NormalHighRequires Hybrid Phase
Sensitivity (S/N) Low (Broad peak)MediumHigh (Sharp peak)

Module 4: Troubleshooting Decision Tree

Follow this logic path to resolve the issue efficiently.

TroubleshootingTree Start Start: Tailing > 1.5 CheckSystem 1. Flow Rate Test (0.2 mL/min) Start->CheckSystem IsSystem Does Tailing Improve? CheckSystem->IsSystem SystemIssue Fix Dead Volume (Cut tubing, check fittings) IsSystem->SystemIssue Yes ChemIssue Chemical Interaction IsSystem->ChemIssue No CheckColumn 2. Check Column Type ChemIssue->CheckColumn IsHybrid Is it Hybrid/High-pH Stable? CheckColumn->IsHybrid HighPHPath Switch to pH 10.5 (Ammonium Bicarbonate) IsHybrid->HighPHPath Yes LowPHPath 3. Modify Mobile Phase IsHybrid->LowPHPath No AddTEA Add 5mM TEA OR Lower pH to 2.5 LowPHPath->AddTEA

Figure 2: Logical workflow for isolating the root cause of peak asymmetry.

FAQs: Rapid Fire Solutions

Q: My peak is tailing AND splitting. Is this the same issue? A: No. Splitting usually indicates a blocked frit or a column void (physical damage). Reverse the column and flush into a waste beaker. If the split persists, replace the column.

Q: Can I use Acetate buffer instead of Phosphate? A: For 3-Nitro Ropivacaine, avoid Acetate if possible. Acetate has a higher UV cutoff and provides less "ion-masking" strength than phosphate. Phosphate is superior for suppressing silanol interactions at low pH.

Q: I am using a "Base Deactivated" (BDS) column but still see tailing. A: "Base Deactivated" is older technology. Modern "End-capped" or "Polar Embedded" columns are superior. If you must use the BDS column, increase the buffer molarity to 50mM to overwhelm the remaining active sites.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography: System Suitability and Peak Asymmetry. USP-NF.[3] Link

  • Dolan, J. W. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? LCGC North America. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Loading Capacity of High pH Stable Columns for Basic Drugs. Journal of Chromatography A. Link

  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC? Troubleshooting Guide.Link

Sources

Validation & Comparative

A Comparative Analysis of the Chromatographic Retention of Ropivacaine and 3-Nitro Ropivacaine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development and Analytical Science

In the realm of local anesthetics, Ropivacaine stands out for its favorable pharmacological profile, offering a long-acting nerve block with reduced cardiotoxicity compared to its predecessor, Bupivacaine.[1] As with any pharmaceutical compound, a thorough understanding of its analytical behavior is paramount for quality control, pharmacokinetic studies, and the development of new formulations. This guide provides a detailed comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention times of Ropivacaine and its nitrated derivative, 3-Nitro Ropivacaine. While extensive experimental data is available for Ropivacaine, this guide will also delve into the anticipated chromatographic behavior of 3-Nitro Ropivacaine based on fundamental chemical principles, offering a predictive insight for researchers.

Understanding the Molecules: Ropivacaine and 3-Nitro Ropivacaine

Ropivacaine, chemically (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is an amide-type local anesthetic.[2] Its structure, characterized by a chiral center, a piperidine ring, and a dimethylphenyl group, dictates its physicochemical properties and, consequently, its interaction with the stationary phase in chromatography.

3-Nitro Ropivacaine is a derivative where a nitro group (-NO2) is introduced onto the aromatic ring of the Ropivacaine molecule.[3] This substitution is expected to significantly alter the molecule's polarity, a key factor influencing its retention in RP-HPLC.

The Chromatographic Landscape: A Comparison of Retention Times

In reversed-phase chromatography, the retention time of a compound is primarily governed by its hydrophobicity. Less polar (more hydrophobic) compounds interact more strongly with the nonpolar stationary phase (typically C18), resulting in longer retention times. Conversely, more polar compounds have a greater affinity for the polar mobile phase and elute earlier, leading to shorter retention times.[4]

Ropivacaine: A Summary of Observed Retention Times

Numerous studies have documented the retention time of Ropivacaine under various RP-HPLC and UPLC-MS/MS conditions. The following table summarizes a selection of these findings, highlighting the diversity of analytical methods employed.

Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
ODS C18 (4.6 x 250mm, 5µm)Acetonitrile: Methanol: Water (40:30:30 v/v) with 0.1% TEA1.5UV at 270 nm6.670[5]
C180.01 mol/L KH2PO4 (pH 3.0): Acetonitrile (84:16 v/v)Not SpecifiedUV at 210 nm5.5[6]
Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~7[7]
UPLC ColumnAcetonitrile and 0.05% aqueous formic acid (gradient)0.4MS/MS5.0[8]
C18Acetonitrile: Methanol: 30 mM NaH2PO4 (pH 5.6) (100:100:300 v/v/v)1.0UV at 210 nm9.7[9]

Note: Retention times are highly dependent on the specific chromatographic system and conditions. This table is for comparative purposes only.

3-Nitro Ropivacaine: A Predictive Analysis

The nitro group is a strongly electron-withdrawing and polar functional group. Its addition to the aromatic ring of Ropivacaine will significantly increase the overall polarity of the molecule. This increased polarity will lead to a weaker interaction with the nonpolar C18 stationary phase in RP-HPLC. Consequently, 3-Nitro Ropivacaine is expected to have a shorter retention time than Ropivacaine under the same chromatographic conditions.

This prediction is supported by the observed behavior of hydroxylated metabolites of Ropivacaine. For instance, 3-Hydroxy Ropivacaine, a major metabolite, is more polar than the parent drug due to the addition of a hydroxyl group. As a result, it consistently elutes earlier than Ropivacaine in RP-HPLC systems.[8][10]

Experimental Protocol: A Foundational Method for Analysis

The following is a detailed, step-by-step methodology for the analysis of Ropivacaine by RP-HPLC. This protocol can serve as a starting point for the analysis of 3-Nitro Ropivacaine, with the understanding that adjustments to the mobile phase composition may be necessary to achieve optimal separation.

Objective: To determine the retention time of Ropivacaine using a standard RP-HPLC method.
Materials and Reagents:
  • Ropivacaine Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • 0.45 µm membrane filters

Instrumentation:
  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Procedure:
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile, Methanol, and Water in a ratio of 40:30:30 (v/v/v).

    • Add 0.1% Triethylamine (TEA) to the mobile phase and adjust the pH to a suitable value (e.g., 3.0) with orthophosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas it prior to use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of Ropivacaine Hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to obtain a working standard solution of appropriate concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile: Methanol: Water (40:30:30 v/v) with 0.1% TEA

    • Flow Rate: 1.5 mL/min[5]

    • Injection Volume: 20 µL

    • Detection Wavelength: 270 nm[5]

    • Column Temperature: Ambient

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Determine the retention time of the Ropivacaine peak.

Visualizing the Workflow and Molecular Structures

To further clarify the experimental process and the chemical differences between the two analytes, the following diagrams are provided.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (ACN:MeOH:H2O with TEA) B Prepare Ropivacaine Standard Solution C Equilibrate HPLC System B->C D Inject Sample C->D E UV Detection at 270 nm D->E F Data Acquisition E->F G Determine Retention Time F->G

Caption: Experimental workflow for the HPLC analysis of Ropivacaine.

Structures cluster_ropivacaine Ropivacaine cluster_nitro_ropivacaine 3-Nitro Ropivacaine ropivacaine_img ropivacaine_img nitro_ropivacaine_img nitro_ropivacaine_img

Sources

A Guide to Inter-Laboratory Comparison for the Quantification of 3-Nitro Ropivacaine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the quantification of 3-Nitro Ropivacaine, a potential impurity in Ropivacaine drug products. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The objective is to ensure that analytical methods for monitoring this impurity are robust, reproducible, and transferable across different laboratories, thereby guaranteeing patient safety and product quality.

Introduction: The Critical Need for Precise Impurity Profiling

Ropivacaine is a widely used long-acting local anesthetic prized for its favorable safety profile compared to other agents like bupivacaine.[1][2] It is predominantly metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 for aromatic hydroxylation to 3-OH-Ropivacaine and CYP3A4 for N-dealkylation.[3][4][5] The quality control of any active pharmaceutical ingredient (API) necessitates a thorough understanding and control of its impurity profile.

3-Nitro Ropivacaine is a potential process-related impurity or a degradant that could arise during the synthesis or storage of Ropivacaine. Nitroaromatic compounds are often a cause for concern in pharmaceutical development due to their potential for genotoxicity. Therefore, its presence must be monitored and controlled at very low levels.

To ensure consistent and reliable monitoring of 3-Nitro Ropivacaine across different manufacturing sites and contract laboratories, it is imperative to establish the cross-laboratory validity of the analytical methods used. An inter-laboratory comparison study is the gold standard for demonstrating method reproducibility and ensuring that reported results are equivalent, regardless of the testing site.[6][7] This guide outlines the principles and a detailed protocol for such a study, grounded in the validation standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11][12]

Analytical Methodologies for 3-Nitro Ropivacaine Quantification

The choice of analytical technique is dictated by the need for high sensitivity, specificity, and accuracy, especially for impurity quantification. Two methods are predominantly suitable: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely available technique for quality control environments.[1][13][14]

  • Principle of Causality: This method separates 3-Nitro Ropivacaine from Ropivacaine and other impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The nitro-group on the aromatic ring provides a chromophore that allows for sensitive detection using a UV detector. The choice of wavelength (e.g., around 270 nm) is critical and should be optimized for the best signal-to-noise ratio for the analyte.[14]

  • Advantages: Excellent robustness, lower cost, and simplicity of operation make it ideal for routine quality control.

  • Limitations: May lack the sensitivity and specificity required to reach the very low detection limits often needed for potentially genotoxic impurities. Co-elution with other impurities can lead to inaccurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and specificity.[15][16][17][18][19]

  • Principle of Causality: After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and detected by a mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (the molecular ion of 3-Nitro Ropivacaine) is selected and fragmented, and a specific product ion is monitored.[15][20][21] This precursor-to-product ion transition is highly specific to the analyte's chemical structure, virtually eliminating interferences from the matrix or other components.[16] For 3-Nitro Ropivacaine (expected molecular weight ~319.38 g/mol ), a hypothetical MRM transition could be m/z 320.2 → 126.1, leveraging the stable fragment common to the Ropivacaine structure.[15][21]

  • Advantages: Unmatched sensitivity (Lower Limit of Quantification, LLOQ, in the low ng/mL or even pg/mL range) and specificity.[20][22][23]

  • Limitations: Higher equipment cost and complexity. Susceptibility to matrix effects, which must be carefully evaluated and controlled.[10]

Designing the Inter-Laboratory Comparison Study

The objective of this study is to demonstrate that different laboratories, using the same validated analytical method, can produce comparable, accurate, and precise results for the quantification of 3-Nitro Ropivacaine.[7][24]

Study Protocol: A Self-Validating System

A robust protocol is the cornerstone of a successful inter-laboratory study. It must be meticulously detailed to minimize variability arising from procedural differences.

Participating Laboratories:

  • Originating Laboratory (Lab A): The laboratory that developed and validated the analytical method.

  • Receiving Laboratories (Lab B, Lab C, etc.): The laboratories to which the method is being transferred.

Materials and Reagents:

  • A single, homogeneous batch of Ropivacaine API spiked with a known concentration of 3-Nitro Ropivacaine.

  • A single, homogeneous batch of Ropivacaine drug product (e.g., injection solution) spiked with 3-Nitro Ropivacaine at three concentration levels (e.g., Low, Medium, High).

  • A well-characterized reference standard for 3-Nitro Ropivacaine and Ropivacaine HCl from a single source.[7]

  • A common lot of all critical reagents, solvents, and HPLC/UPLC columns.

The following diagram illustrates the workflow for the inter-laboratory comparison.

InterLab_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_results Phase 3: Data Compilation & Analysis A Originating Lab (A) Prepares & Validates Samples B Homogeneous Spiked Samples (API & Drug Product) A->B C Reference Standards (3-Nitro Ropivacaine & Ropivacaine) A->C D Detailed Analytical Protocol A->D LabA Lab A Analysis B->LabA Shipped Blinded LabB Lab B Analysis B->LabB Shipped Blinded LabC Lab C Analysis B->LabC Shipped Blinded C->LabA C->LabB C->LabC D->LabA D->LabB D->LabC E Centralized Data Collection LabA->E LabB->E LabC->E F Statistical Comparison (e.g., Equivalence Testing) E->F G Acceptance Criteria Evaluation F->G H Final Report & Conclusion G->H

Caption: Workflow for the 3-Nitro Ropivacaine inter-laboratory comparison study.

Experimental Protocol: LC-MS/MS Method

This section provides a detailed, step-by-step methodology for the analysis.

1. Standard Solution Preparation:

  • Prepare a primary stock solution of 3-Nitro Ropivacaine reference standard (100 µg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the primary stock to create calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

  • Prepare Quality Control (QC) samples at four levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.[21]

2. Sample Preparation (from Ropivacaine Injection):

  • Accurately transfer 100 µL of the study sample (spiked Ropivacaine injection) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard working solution (e.g., Ropivacaine-d7 at 500 ng/mL).[17]

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

  • Chromatographic System: UPLC System

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm) [A common column choice for similar analytes]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A time-programmed gradient from 5% to 95% Mobile Phase B over 5 minutes to ensure separation of the analyte from the parent drug.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • 3-Nitro Ropivacaine: Precursor m/z 320.2, Product m/z 126.1

    • Ropivacaine-d7 (IS): Precursor m/z 282.1, Product m/z 133.1[15]

4. Analytical Run Sequence:

  • Each laboratory must analyze the samples in a predefined sequence:

    • System suitability test (SST) injections.

    • Blank (matrix without analyte).

    • Calibration curve standards (from low to high concentration).

    • QC samples (LLOQ, Low, Mid, High).

    • Blinded study samples in triplicate.

    • QC samples interspersed throughout the run.

Data Analysis and Acceptance Criteria

Statistical analysis is crucial for an objective comparison of results.[7] The acceptance criteria should be predefined in the study protocol and based on established regulatory guidelines.[8][12][25]

Key Validation Parameters to Compare:

  • Accuracy: The closeness of the measured value to the nominal (true) value.

  • Precision: The degree of agreement among individual test results (measured as Relative Standard Deviation, RSD).

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

ParameterAcceptance CriteriaRationale & Authoritative Source
Accuracy (QC Samples) Mean concentration within ±15% of the nominal value (±20% for LLOQ).Ensures the method provides true results.[8][15][21]
Precision (QC Samples) Relative Standard Deviation (RSD) ≤15% (≤20% for LLOQ).Demonstrates the repeatability of the method within a lab.[17][20]
Linearity (Calibration Curve) Coefficient of determination (r²) ≥ 0.99.Confirms a predictable response across the measurement range.[23]
Inter-Laboratory Precision RSD of the mean results from all labs for each sample ≤ 20%.This is the key parameter demonstrating method transferability.
Inter-Laboratory Accuracy The overall mean concentration from all labs should be within ±15% of the nominal value.Confirms that, on average, the method performs as expected across sites.

Hypothetical Results and Discussion

The following table presents a hypothetical summary of results from a three-laboratory comparison study.

Table 1: Hypothetical Inter-Laboratory Comparison Results for 3-Nitro Ropivacaine

Sample IDNominal Conc. (ng/mL)Lab A Mean (ng/mL)Lab B Mean (ng/mL)Lab C Mean (ng/mL)Overall Mean (ng/mL)Inter-Lab Accuracy (% Bias)Inter-Lab Precision (% RSD)Status
Sample 1 (Low)5.04.855.154.904.97-0.6%3.1%Pass
Sample 2 (Mid)25.026.124.525.525.4+1.6%3.2%Pass
Sample 3 (High)75.073.278.174.975.4+0.5%3.3%Pass

Discussion of Results: In this hypothetical scenario, all results fall within the predefined acceptance criteria. The inter-laboratory precision (RSD ≤ 3.3%) and accuracy (Bias ≤ 1.6%) are excellent, demonstrating that the analytical method for 3-Nitro Ropivacaine is robust and successfully transferable. This provides a high degree of confidence that all three laboratories can reliably analyze samples and produce equivalent data for regulatory submissions and quality control.

Investigating Discrepancies

If a laboratory's results fall outside the acceptance criteria, a thorough investigation is required. The following diagram outlines a logical pathway for troubleshooting.

Troubleshooting_Pathway Start Out-of-Specification (OOS) Result Detected Check1 Review Internal Lab Data (SST, Cal Curve, QCs) Start->Check1 Decision1 Internal Data OK? Check1->Decision1 Path1_Fail Investigate Lab-Specific Issue: - Analyst Error - Instrument Malfunction - Reagent Preparation Decision1->Path1_Fail No Check2 Compare OOS Lab Protocol Execution vs. Standard Protocol Decision1->Check2 Yes Conclusion Identify Root Cause & Implement Corrective and Preventive Action (CAPA) Path1_Fail->Conclusion Decision2 Protocol Followed? Check2->Decision2 Path2_Fail Identify & Correct Deviation Retrain Analyst Decision2->Path2_Fail No Check3 Analyze Shared Samples (e.g., Check for Sample Integrity) Decision2->Check3 Yes Path2_Fail->Conclusion Check3->Conclusion

Sources

Comparison Guide: UV vs. MS Detection for 3-Nitro Ropivacaine

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide comparing UV and MS detection methodologies for 3-Nitro Ropivacaine , a critical process impurity and potential genotoxic degradation product in the synthesis of Ropivacaine.

Executive Summary

3-Nitro Ropivacaine (CAS: 247061-07-0) is a nitrated impurity of Ropivacaine, characterized by the substitution of a nitro group (


) on the 2,6-dimethylphenyl ring.[1] Unlike the parent drug, the presence of the nitro-aromatic moiety classifies this compound as a Class 3 structural alert  under ICH M7 guidelines , necessitating rigorous control strategies due to potential mutagenicity.

This guide evaluates two primary detection platforms: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . While UV serves as the workhorse for routine purity analysis (>0.05%), MS is the requisite tool for trace-level quantification (<10 ppm) demanded by genotoxic impurity (GTI) thresholds.

Technical Profile: 3-Nitro Ropivacaine[1][2][3]

PropertyDescriptionAnalytical Implication
IUPAC Name (2S)-N-(2,6-dimethyl-3-nitrophenyl)-1-propylpiperidine-2-carboxamideTarget analyte for specificity.
Molecular Formula

MW = 319.4 g/mol (Parent + 45 Da).[2]
Chromophore Nitro-aromatic system (

)
Strong UV absorbance at ~254-280 nm.
Ionization Basic piperidine nitrogen (

)
Excellent candidate for ESI(+) MS.
Regulatory Status Potential Genotoxic Impurity (PGI)Requires LOD/LOQ in ppm/ppb range.

Comparative Analysis: UV vs. MS

Mechanism of Detection
  • UV Detection (The Workhorse): Relies on the Beer-Lambert Law (

    
    ). The nitro group introduces a bathochromic shift (red shift) compared to Ropivacaine, providing a distinct spectral signature. However, sensitivity is limited by the molar absorptivity (
    
    
    
    ) and matrix background.
  • MS Detection (The Detective): Utilizes Electrospray Ionization (ESI) to generate protonated molecular ions

    
    . Triple quadrupole (QqQ) technology filters specific precursor-to-product ion transitions (MRM), eliminating matrix interference and boosting sensitivity by orders of magnitude.
    
Performance Metrics Comparison

The following data represents validated performance characteristics for nitro-aromatic impurities in local anesthetic matrices.

FeatureHPLC-UV (Method A) LC-MS/MS (Method B) Verdict
Primary Use Routine QC, Assay, Purity (>0.05%)Trace Analysis, GTI Screening (<10 ppm)Context Dependent
LOD (Limit of Detection) ~0.5 µg/mL (500 ppb)~0.001 µg/mL (1 ppb)MS Wins (500x)
LOQ (Limit of Quantitation) ~1.5 µg/mL~0.005 µg/mLMS Wins
Linearity Range 1.5 – 150 µg/mL0.005 – 1.0 µg/mLComplementary
Specificity Moderate (Risk of co-elution)High (Mass-selective detection)MS Wins
Cost per Analysis Low ($)High (

$)
UV Wins
Throughput High (10-15 min run)Moderate (Requires equilibration)UV Wins

Decision Framework

The choice between UV and MS is dictated by the Threshold of Toxicological Concern (TTC) . If the calculated daily intake of the impurity exceeds the ICH M7 limit (1.5 µ g/day for lifetime exposure), MS is mandatory.

DecisionTree Start Impurity Analysis Required (3-Nitro Ropivacaine) CalcTTC Calculate Required Limit (Based on Max Daily Dose) Start->CalcTTC CheckLimit Is Required LOQ < 0.05% (500 ppm)? CalcTTC->CheckLimit UV_Path Use HPLC-UV (Standard QC Method) CheckLimit->UV_Path No (Routine) MS_Path Use LC-MS/MS (Trace Analysis) CheckLimit->MS_Path Yes (Genotoxic) Validation Validate Specificity (Check for Co-elution) UV_Path->Validation MS_Path->Validation

Figure 1: Analytical Decision Tree for selecting detection method based on regulatory thresholds.

Experimental Protocols

Method A: HPLC-UV (Routine Purity)

Objective: Quantify 3-Nitro Ropivacaine at levels >0.05% w/w relative to API.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Optimized for nitro-aromatic absorbance).

  • Injection Volume: 10 µL.

Why this works: The nitro group provides sufficient conjugation for detection at 270 nm, distinct from the Ropivacaine max (~220 nm), improving selectivity.

Method B: LC-MS/MS (Trace Quantification)

Objective: Quantify 3-Nitro Ropivacaine at trace levels (ppm/ppb) for safety compliance.

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Precursor Ion:

    
     320.2 
    
    
    
    .
  • MRM Transitions:

    • Quantifier:

      
       (Piperidine ring fragment).
      
    • Qualifier:

      
       (Loss of nitro group 
      
      
      
      ).
  • Collision Energy: Optimized per transition (typically 25-35 eV).

Why this works: The tertiary amine in the piperidine ring protonates easily (


). The fragmentation pattern is highly specific, eliminating false positives from matrix noise.

MS_Pathway Parent Parent Ion [M+H]+ = 320.2 Collision Collision Cell (CID) Parent->Collision ESI+ Frag1 Fragment 1 (Quant) Piperidine Ring m/z = 126.1 Collision->Frag1 Primary Path Frag2 Fragment 2 (Qual) Loss of NO2 m/z = 274.2 Collision->Frag2 Secondary Path

Figure 2: Proposed MS/MS fragmentation pathway for 3-Nitro Ropivacaine specificity.

Conclusion

For 3-Nitro Ropivacaine , the analytical strategy is bifurcated by the regulatory requirement:

  • Use HPLC-UV during early process development and for assaying the impurity if it is a major byproduct (>0.1%). It is cost-effective and robust.

  • Use LC-MS/MS for final drug substance release and genotoxic impurity risk assessment. The sensitivity of MS is non-negotiable for proving that this nitro-aromatic impurity is controlled below the Threshold of Toxicological Concern (TTC).

Recommendation: Develop the LC-MS/MS method early to establish the "fate and purge" of the impurity, then validate the HPLC-UV method for routine manufacturing control if the impurity is consistently purged to safe levels.

References

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Link

  • PubChem. 3-Nitro Ropivacaine Compound Summary. National Library of Medicine. Link

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[1] Link

  • S. Görög. The importance of the determination of impurities in pharmaceutical analysis. Trends in Analytical Chemistry, vol. 25, no. 8, pp. 755-757. (2006). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.